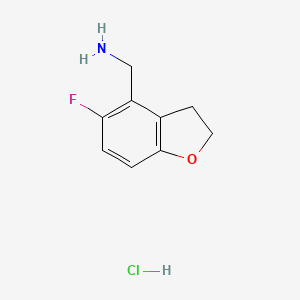

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride

Description

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride (CAS: 2135600-87-0) is a fluorinated benzofuran derivative featuring a methanamine group substituted at the 4-position of the dihydrobenzofuran scaffold. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol . Structurally, the compound combines a rigid dihydrobenzofuran core with a fluorine atom at the 5-position, which enhances electronic stability and influences intermolecular interactions .

Properties

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-8-1-2-9-6(3-4-12-9)7(8)5-11;/h1-2H,3-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERSJPXCQAWYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=C(C=C2)F)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride typically involves the following steps:

Fluorination: Introduction of a fluorine atom into the benzofuran ring.

Reduction: Reduction of the benzofuran ring to form 2,3-dihydrobenzofuran.

Amination: Introduction of the methanamine group at the 4-position of the dihydrobenzofuran ring.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under inert atmosphere and controlled temperatures to prevent side reactions and degradation of the product[2][2].

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the functional groups.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- Solubility : Reported solubility ranges from 0.735 mg/mL (0.00361 mol/L) to 1.84 mg/mL (0.00901 mol/L) in aqueous solutions, depending on measurement methods .

- Storage: Stable at 2–8°C in sealed conditions; solutions in DMSO or methanol-d₄ are stable for 6 months at -80°C .

- Purity : Typically >98%, as verified by HPLC and NMR .

Comparison with Similar Compounds

The following analysis compares (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride (Compound A) with structurally related methanamine hydrochlorides, focusing on physicochemical properties, synthetic complexity, and applications.

Structural and Physicochemical Comparison

Key Observations :

- Rigidity vs.

- Electronic Effects: The 5-fluoro substituent in Compound A enhances electronegativity and metabolic stability relative to non-fluorinated analogs like furan-2-yl methanamine HCl .

- Solubility : Compound A’s moderate solubility contrasts with the highly polar nitro group in (4-Fluoro-3-nitrophenyl)methanamine HCl, which may reduce solubility despite similar molecular weights .

Key Observations :

- Complexity : Compound A’s synthesis requires multiple steps (bromination, cyclization), increasing production costs compared to simpler thiazole or furan derivatives .

- Cost Efficiency : Despite higher synthetic complexity, Compound A’s price (€203.00/g) is competitive with niche intermediates like thiazole derivatives .

Biological Activity

(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride, a compound with the CAS number 2135600-87-0, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 203.64 g/mol. Its structure includes a fluorinated benzofuran moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.64 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | Not specified |

| Solubility | High |

Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. Its mechanism primarily involves the inhibition of the Enhancer of Zeste Homolog 2 (EZH2), a key regulator in the development of certain cancers.

- Binding Affinity : The compound binds to EZH2 with an IC50 value of approximately 18 nM, indicating strong affinity and potential as an anti-cancer agent .

- Cell Growth Inhibition : In cellular assays, it demonstrates significant inhibition of cell growth in KARPAS422 cells with an IC50 of 12 nM .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound against different cancer models:

Case Study: KARPAS422 Cell Line

A study reported that this compound effectively inhibited the proliferation of KARPAS422 cells. The results are summarized in Table 1.

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 12 | Cell Growth Inhibition |

| EEDi-5285 | 18 | EZH2 Binding |

| EEDi-1056 | 32 | EZH2 Binding |

Additional Findings

Another study demonstrated that compounds similar to this compound exhibited potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests a broader applicability in hematological malignancies.

Synthesis and Derivatives

The synthesis of this compound involves several steps that optimize yield and purity. Various derivatives have been synthesized to enhance biological activity and solubility.

- Synthesis Method : The compound is typically synthesized from precursors like 4-fluoro-3-methylphenol through a series of reactions involving halogenation and amination.

- Modification : Structural modifications have been explored to improve pharmacokinetic properties and target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.